molecular formula C9H20N2O2 B2660181 1-amino-3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-2-ol CAS No. 452105-52-1

1-amino-3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-2-ol

Cat. No.: B2660181
CAS No.: 452105-52-1
M. Wt: 188.271
InChI Key: KVKPGJHMAOQKTH-JVHMLUBASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-amino-3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-2-ol is a chemical compound with the molecular formula C9H20N2O2 and a molecular weight of 188.27 g/mol . This compound is characterized by the presence of an amino group, a morpholine ring, and a propanol moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-amino-3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-2-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of 2,6-dimethylmorpholine with an appropriate amino alcohol precursor . The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

1-amino-3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-2-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-amino-3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-2-ol is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 1-amino-3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-2-ol involves its interaction with specific molecular targets and pathways. The amino group and morpholine ring allow the compound to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biochemical pathways and influence cellular processes .

Comparison with Similar Compounds

1-amino-3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-2-ol can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

1-amino-3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2/c1-7-4-11(5-8(2)13-7)6-9(12)3-10/h7-9,12H,3-6,10H2,1-2H3/t7-,8+,9?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVKPGJHMAOQKTH-JVHMLUBASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC(CN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)CC(CN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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